(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
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Description
The compound is a derivative of pyrrolidine with a thiophene and a tetrahydrofuran ring . Pyrrolidine derivatives are known to have significant biological activities, including antifungal, antibacterial, antioxidant, and anti-inflammatory effects .
Molecular Structure Analysis
The compound likely has a complex structure involving a pyrrolidine ring, a thiophene ring, and a tetrahydrofuran ring . The exact structure would need to be determined through spectroscopic studies such as FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by its molecular structure. Unfortunately, specific information on these properties is not available .Scientific Research Applications
Synthesis and Structural Analysis
(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone, a complex organic compound, has been the subject of research focusing on its synthesis and structural analysis. Studies reveal its synthesis via substitution reactions, with its structure confirmed through various spectroscopic methods such as FTIR, NMR, and mass spectrometry. X-ray diffraction has been employed for crystallographic analysis, providing insights into the compound's molecular conformation. Density functional theory (DFT) calculations further elucidate its molecular structure, electrostatic potential, and physicochemical properties, highlighting the consistency between DFT-optimized structures and crystallographic data (P. Huang et al., 2021).
Spectroscopic Properties and Theoretical Studies
The spectroscopic properties of related compounds, such as those containing 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanone, have been explored. Research indicates that these compounds exhibit unique electronic absorption, excitation, and fluorescence properties in various solvents. Theoretical studies employing DFT and TD-DFT calculations have provided valuable insights into the compounds' excited-states, molecular orbitals, and the impact of structural modifications on their spectroscopic behaviors (I. A. Z. Al-Ansari, 2016).
Catalytic Applications and Mechanistic Insights
Research into the catalytic applications of related heterocycles has also been conducted. For instance, studies on the hydrogenation of derivatives have shown potential in synthesizing compounds with significant diastereoselectivity and functional group tolerance. These investigations offer a deeper understanding of the reaction mechanisms involved and the influence of various reaction conditions on product formation (M. Sebek et al., 2009).
Biological Activities
While specific research directly linking this compound to biological activities is scarce, related compounds have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These studies underscore the potential of such compounds in medicinal chemistry, particularly as templates for developing new drugs with targeted biological effects (.. R.V.Sidhaye et al., 2011).
Properties
IUPAC Name |
oxolan-3-yl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(11-4-6-16-9-11)14-5-3-10(8-14)12-2-1-7-17-12/h1-2,7,10-11H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDQSIDENZTETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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